Methyl 3-oxopiperidine-4-carboxylate physicochemical properties
Methyl 3-oxopiperidine-4-carboxylate physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-Oxopiperidine-3-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and organic synthesis, heterocyclic scaffolds are of paramount importance. Among these, the piperidine ring is a privileged structure, present in a vast array of pharmaceuticals and natural products.[1] This guide focuses on a key derivative, Methyl 4-Oxopiperidine-3-carboxylate, a molecule that combines the structural rigidity of the piperidine core with the synthetic versatility of a β-keto ester functional group.
It is critical to establish the precise nomenclature at the outset. While the topic requested is "Methyl 3-oxopiperidine-4-carboxylate," the overwhelmingly prevalent and commercially available isomer is Methyl 4-Oxopiperidine-3-carboxylate . This compound is most commonly supplied and handled as its hydrochloride salt to enhance stability and solubility. Therefore, this whitepaper will provide an in-depth analysis of Methyl 4-Oxopiperidine-3-carboxylate Hydrochloride (CAS No. 71486-53-8) , hereafter referred to as the target compound.
As a senior application scientist, the aim of this document is not merely to list properties but to provide a cohesive understanding of why this molecule behaves as it does and how to reliably measure and handle it. We will delve into its structural features, physicochemical characteristics, reactivity profile, and the analytical methodologies required for its robust characterization, providing a foundation for its effective use in research and development.
Chemical Identity and Structural Elucidation
The target compound is a salt, consisting of a protonated piperidine ring and a chloride counter-ion. The core structure is a six-membered saturated heterocycle containing a nitrogen atom. It is substituted with a ketone at the 4-position and a methyl carboxylate group at the 3-position. This β-keto ester arrangement is the primary driver of its chemical reactivity.
Table 1: Compound Identification
| Identifier | Value | Source(s) |
|---|---|---|
| Chemical Name | Methyl 4-oxopiperidine-3-carboxylate hydrochloride | [2] |
| Synonym(s) | 3-Methoxycarbonyl-4-piperidone hydrochloride; 4-Oxo-3-piperidinecarboxylic acid methyl ester HCl | |
| CAS Number | 71486-53-8 | [2][3] |
| Molecular Formula | C₇H₁₁NO₃ · HCl (or C₇H₁₂ClNO₃) | [3][4] |
| Molecular Weight | 193.63 g/mol | [2][3] |
| InChI Key | NMAACQILAGCQPR-UHFFFAOYSA-N | [3][4] |
| Canonical SMILES | COC(=O)C1C(=O)CCNC1.Cl |[3][4] |
Caption: Chemical structure of Methyl 4-Oxopiperidine-3-carboxylate Hydrochloride.
Physicochemical Properties
The physical properties of the target compound are dictated by its ionic nature as a hydrochloride salt and its molecular structure. Being a salt, it is a crystalline solid at room temperature with a relatively high melting point and is expected to have good solubility in polar protic solvents.
Table 2: Summary of Physicochemical Properties
| Property | Value | Comments & Rationale | Source(s) |
|---|---|---|---|
| Appearance | White to light brown/pale yellow crystalline powder or solid. | The solid state is typical for organic salts. Color variation can indicate trace impurities. | |
| Melting Point | ~175 - 177 °C with decomposition. | The high melting point is characteristic of an ionic compound. Decomposition is common for complex organic salts. | [2][3] |
| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol. | The hydrochloride salt form significantly enhances solubility in polar solvents like water. The organic structure allows for some solubility in polar organic solvents. | [4][5] |
| Stability | Stable under normal conditions. Hygroscopic. | The salt form is generally stable. Hygroscopicity (tendency to absorb moisture from the air) requires storage in a dry environment. | [5] |
| pH | Acidic in aqueous solution. | The hydrochloride salt of a secondary amine will create an acidic solution when dissolved in water. |[5] |
Chemical Reactivity and Stability Profile
The synthetic utility of the target compound is derived from the reactivity of its β-keto ester moiety. This functionality allows for a variety of chemical transformations, making it a versatile intermediate.
Keto-Enol Tautomerism: Like all β-dicarbonyl compounds, the target molecule exists in equilibrium with its enol tautomer. The acidic proton on the α-carbon (C3) can be removed, and the resulting enolate is stabilized by resonance, delocalizing the negative charge across the ester and ketone carbonyl groups. This equilibrium is fundamental to its reactivity, as many reactions proceed via the enolate intermediate.
Caption: A typical analytical workflow for compound characterization.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reversed-phase method is suitable for this polar analyte, using an acidic mobile phase to ensure the amine remains protonated for good peak shape. UV detection is appropriate due to the presence of the carbonyl chromophore.
Methodology:
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System Preparation: Use an HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.
-
Mobile Phase Preparation:
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Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Causality: TFA acts as an ion-pairing agent and maintains a low pH, preventing peak tailing of the amine.
-
-
Sample Preparation: Accurately weigh ~1 mg of the target compound and dissolve in 1 mL of Mobile Phase A to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
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Detection Wavelength: 210 nm (for carbonyl n-π* transition).
-
Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
-
Data Analysis: Integrate the peak area of the main component and any impurities. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100%. A purity of >97% is common for commercial-grade material. [2][3]
Protocol 2: Structural Confirmation by Spectroscopy
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR provides the most definitive information for structural elucidation by mapping the carbon-hydrogen framework of the molecule. The sample should be dissolved in a deuterated solvent like DMSO-d₆ or D₂O, which are suitable for polar salts.
-
Expected ¹H NMR Signals:
-
~9.0-10.0 ppm (broad singlet, 2H): Protons on the positively charged nitrogen (N⁺-H₂). The broadness is due to exchange and quadrupolar coupling.
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~3.7 ppm (singlet, 3H): The three equivalent protons of the methyl ester (-OCH₃) group.
-
~2.5-3.5 ppm (multiplets, 7H): A complex region containing the signals for the seven protons on the piperidine ring (C2-H₂, C3-H, C5-H₂, C6-H₂). Specific assignments would require 2D NMR techniques (COSY, HSQC).
-
-
Expected ¹³C NMR Signals:
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~205 ppm: Ketone carbonyl carbon (C4).
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~170 ppm: Ester carbonyl carbon.
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~52 ppm: Methyl ester carbon (-OCH₃).
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~40-60 ppm: Multiple signals corresponding to the four methylene and one methine carbons of the piperidine ring.
-
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Expected Characteristic Peaks:
-
~3000-2700 cm⁻¹ (broad): N-H stretching vibration of the secondary ammonium salt (R₂NH₂⁺).
-
~1740 cm⁻¹ (strong): C=O stretching of the ester group.
-
~1715 cm⁻¹ (strong): C=O stretching of the six-membered ring ketone.
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~1200 cm⁻¹ (strong): C-O stretching of the ester group.
-
C. Mass Spectrometry (MS)
Rationale: MS provides the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI) is ideal for this polar, pre-ionized salt.
-
Expected Result (Positive Ion Mode): The spectrum should show a prominent peak for the free base (the molecule without the HCl). The expected mass-to-charge ratio (m/z) would be for the [M+H]⁺ ion of the free amine, C₇H₁₁NO₃, which has a monoisotopic mass of 157.07 Da.
Applications in Pharmaceutical and Chemical Synthesis
Methyl 4-Oxopiperidine-3-carboxylate Hydrochloride is not typically an end-product but rather a valuable intermediate. Its bifunctional nature (amine and β-keto ester) allows it to be a linchpin in the construction of more complex molecular architectures.
-
Scaffold for Drug Discovery: The piperidine core can be modified at the nitrogen, the C3 position (via enolate chemistry), and the C4 position (via carbonyl chemistry) to generate libraries of compounds for screening against biological targets.
-
Named Syntheses: It serves as a key starting material in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs). For instance, it has been utilized as a starting reagent in the synthesis of Nakadomarin A and in creating analogs of Capromorelin, a growth hormone secretagogue. [2][3]
Safety, Handling, and Storage
As a responsible scientist, proper handling is non-negotiable. The compound is classified as an irritant and requires careful management in a laboratory setting.
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Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [3]* Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and a dust mask (e.g., N95) or work in a ventilated hood to avoid inhalation of the powder. [3]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Due to its hygroscopic nature, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
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Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations. Do not empty into drains.
Conclusion
Methyl 4-Oxopiperidine-3-carboxylate Hydrochloride is a foundational building block for advanced organic synthesis. Its value lies in the predictable reactivity of its β-keto ester and piperidine functionalities. A thorough understanding of its physicochemical properties—from its melting point and solubility to its spectral signatures and stability—is crucial for its successful application. By employing the robust analytical and handling protocols detailed in this guide, researchers can confidently leverage this versatile molecule to accelerate the discovery and development of novel chemical entities.
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